molecular formula C6H5BrClNO3S B3390917 6-Bromo-2-methoxypyridine-3-sulfonyl chloride CAS No. 1261866-85-6

6-Bromo-2-methoxypyridine-3-sulfonyl chloride

Cat. No.: B3390917
CAS No.: 1261866-85-6
M. Wt: 286.53 g/mol
InChI Key: YFCMXTOCCVLUMO-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxypyridine-3-sulfonyl chloride is an organosulfur compound with the molecular formula C6H6BrClNO3S It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxypyridine-3-sulfonyl chloride typically involves the sulfonylation of 6-Bromo-2-methoxypyridine. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:

    Sulfonylation: 6-Bromo-2-methoxypyridine is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Sulfonamides: Formed through nucleophilic substitution.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

    Reduced Sulfonamides: Obtained from reduction reactions.

Scientific Research Applications

6-Bromo-2-methoxypyridine-3-sulfonyl chloride is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxypyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyridine-3-sulfonyl chloride
  • 2-Bromo-6-methoxypyridine
  • 3-Chlorosulfonyl-6-methoxypyridine

Uniqueness

6-Bromo-2-methoxypyridine-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which impart distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.

Properties

IUPAC Name

6-bromo-2-methoxypyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO3S/c1-12-6-4(13(8,10)11)2-3-5(7)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCMXTOCCVLUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261866-85-6
Record name 6-bromo-2-methoxypyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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